

Inter-laboratory Comparison of Colchicine Quantification Using a Deuterated Internal Standard

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Compound of Interest

Compound Name: Colchicine-d3

Cat. No.: B562929

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An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of colchicine in biological matrices, with a focus on the application of a deuterated internal standard, **Colchicine-d3**. While a direct inter-laboratory study using **Colchicine-d3** was not identified, this document synthesizes data from various validated methods employing analogous deuterated standards (e.g., Colchicine-d6) to simulate an inter-laboratory comparison. The data presented herein is compiled from several studies to offer a comprehensive performance overview for researchers, scientists, and drug development professionals.

The use of a stable isotope-labeled internal standard, such as **Colchicine-d3**, is a widely accepted strategy in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variability in sample preparation and instrument response.[1][2] This approach significantly enhances the accuracy and precision of the quantification of colchicine, a compound with a narrow therapeutic window where precise measurement is critical.[3]

Comparative Performance of Colchicine Quantification Methods

The following table summarizes the performance characteristics of various validated analytical methods for colchicine quantification. These methods, primarily utilizing LC-MS/MS, demonstrate the expected performance when employing a deuterated internal standard. The data reflects typical linearity ranges, accuracy, precision, and limits of quantification (LOQ) achieved across different laboratories and sample matrices.

Parameter	Method A (Plasma)	Method B (Plasma)	Method C (Whole Blood)	Method D (Serum)	Method E (Pharmaceut ical Dosage Form)
Analytical Technique	UPLC- MS/MS	LC-MS/MS	LC-MS/MS	LC-MS/MS	RP-HPLC-UV
Internal Standard	Colchicine-d6	Colchicine-d6	Colchicine-d3 (analogous)	Pimozide	Not specified
Linearity Range (ng/mL)	0.04 - 7.56[4]	0.075 - 10.091[5]	0.25 - 50	1.56 - 25	40,000 - 100,000
Correlation Coefficient (r ²)	> 0.9968	> 0.98	> 0.99	> 0.999	> 0.999
Accuracy (%)	95.92 - 107.04	93.57 - 99.48 (inter-day)	Not explicitly stated	100.44	99.6 (recovery)
Precision (%) RSD)	< 9.85 (inter- day)	< 6.91 (inter- day)	Not explicitly stated	< 2	< 2
Lower Limit of Quantification (LLOQ) (ng/mL)	0.04	0.075	Not explicitly stated	0.1	Not applicable
Recovery (%)	57.11	Not explicitly stated	> 96.8	82	99.6

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative data. These protocols provide a framework for the quantification of colchicine in various biological matrices.

Method 1: UPLC-MS/MS Quantification of Colchicine in Human Plasma

This method is characterized by its high sensitivity and the use of a deuterated internal standard to ensure accuracy.

1. Sample Preparation (Solid Phase Extraction - SPE)

- To 0.5 mL of plasma, add 50 μ L of the internal standard working solution (Colchicine-d6).
- Add 200 μ L of 0.02% formic acid and vortex.
- Load the mixture onto a pre-conditioned SPE cartridge (e.g., Strata-X).
- Wash the cartridge with purified water.
- Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions

- Column: C18 analytical column (e.g., Purospher RP-18, 100x4.6 mm, 5 μ m)
- Mobile Phase: Acetonitrile and 0.05% Ammonia (90:10, v/v)
- Flow Rate: 0.500 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 40°C

3. Mass Spectrometric Detection

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Colchicine: m/z 400.4 → 358.3
 - Colchicine-d6 (as a proxy for **Colchicine-d3**): m/z 406.4 → 362.0

Method 2: LC-MS/MS Quantification of Colchicine in Rat Plasma, Whole Blood, and Urine

This protocol details a liquid-liquid extraction procedure, which is a common alternative to SPE.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 0.1 mL of the biological matrix (plasma, whole blood, or urine), add the internal standard (Colchicine-d3 analog).
- Add an extraction solvent mixture (e.g., n-hexane:dichloromethane:isopropanol).
- Vortex vigorously to ensure thorough mixing and extraction.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Conditions

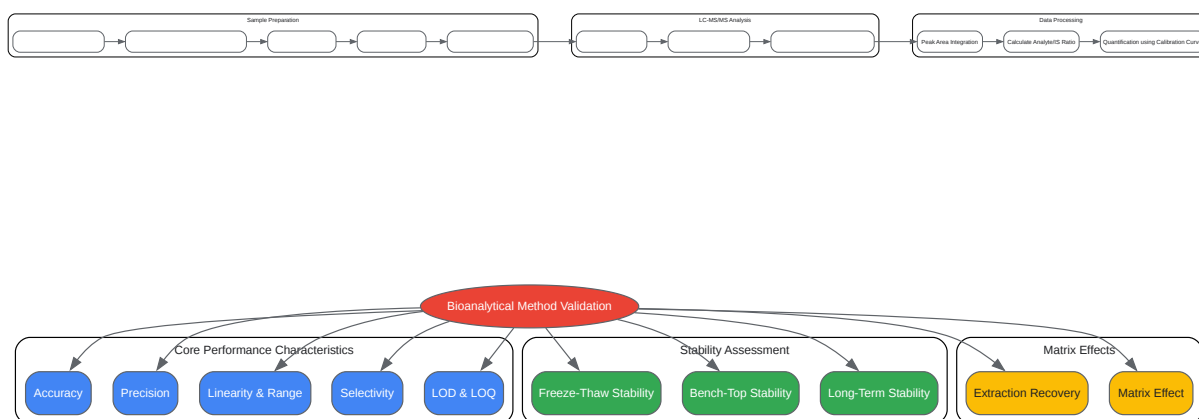
- Column: Octadecylsilane (C18) analytical column
- Mobile Phase: A mixture of formic acid, ammonium acetate, and methanol
- Flow Rate: Uniform flow rate suitable for the column dimensions.
- Total Run Time: < 3 minutes

3. Mass Spectrometric Detection

- Ionization Mode: Electrospray Positive Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow for Colchicine Quantification



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